N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic molecule known for its unique structure that combines elements of thiophene, pyrazolopyrimidine, and piperidine. This compound has drawn significant attention due to its potential biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis techniques:
Building the Pyrazolopyrimidine Core: : Starting with commercially available reagents, the pyrazolopyrimidine core can be constructed through condensation reactions involving hydrazines and nitriles or formamidines.
Piperidine Substitution: : Introduction of the piperidine moiety through nucleophilic substitution, using either the free base or piperidine hydrochloride.
Thiophene Carboxamide Formation: : The final step involves the formation of the thiophene-2-carboxamide through amide bond formation, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely streamline these processes to improve yield and cost-efficiency. This might involve:
Optimizing reaction conditions to maximize yield and minimize by-products.
Using automated synthesisers for precise control over reaction parameters.
Implementing purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction of the pyrazolopyrimidine moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Both the pyrazolopyrimidine and thiophene rings can participate in substitution reactions, such as electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for mild oxidation.
Reduction: : LiAlH4 or sodium borohydride (NaBH4) for selective reduction.
Substitution: : Halogens or nitro groups for electrophilic substitution under Lewis acid catalysis.
Major Products
Oxidation can yield thiophene sulfoxides or sulfones.
Reduction can produce more saturated versions of the pyrazolopyrimidine ring.
Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: : As an intermediate in organic synthesis, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide serves as a building block for designing complex molecules with potential pharmaceutical applications.
Biology: : This compound is studied for its potential biological activity, including anti-inflammatory, antitumor, and antimicrobial properties. The structural components allow it to interact with a variety of biological targets.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with specific molecular targets:
Molecular Targets: : It may interact with proteins, enzymes, or receptors, modulating their activity.
Pathways: : By binding to these targets, it can influence biochemical pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combined thiophene, pyrazolopyrimidine, and piperidine moieties, providing distinct chemical and biological properties.
Similar Compounds
Thiophene-based Carboxamides: : Compounds with similar backbone structures but different substituents.
Pyrazolopyrimidine Derivatives: : Molecules sharing the pyrazolopyrimidine core with varied side chains.
Piperidine Derivatives: : Analogues with different functional groups attached to the piperidine ring.
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQUCCYLERSYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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